2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
BenchChem offers high-quality 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c21-14-7-5-13(6-8-14)11-23-18(27)12-29-19-10-9-17(25-26-19)24-20(28)15-3-1-2-4-16(15)22/h1-10H,11-12H2,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROWYBMIXMWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide. It features a complex structure that includes:
- A fluorinated benzene ring.
- A pyridazine moiety.
- A thioether linkage.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or pathways involved in cancer progression or inflammation. The presence of the fluorobenzyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Studies have shown that related compounds exhibit significant anticancer properties. For instance, analogs that inhibit histone deacetylases (HDACs) have been noted for their antiproliferative effects against various tumor cell lines. The compound's structural similarity to known HDAC inhibitors suggests it may also possess similar activity.
Table 1: Anticancer Activity Comparison
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds with similar functional groups can inhibit tumor growth significantly. For instance, a related study reported a tumor growth inhibition (TGI) of approximately 48% using a similar compound.
Case Study: Xenograft Model
A recent study evaluated a related compound in an in vivo xenograft model, reporting:
- TGI : 48.89%
- Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase were noted as contributing factors to the observed antitumor activity.
Pharmacological Profile
The pharmacological profile of 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide remains to be fully elucidated. However, preliminary data suggest potential interactions with multiple biological targets, including:
- Enzymatic Inhibition : Similar compounds have shown selective inhibition of class I HDACs.
- Cell Cycle Modulation : Induction of cell cycle arrest has been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
